N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide
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Overview
Description
N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, sulfonamides, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the sulfonamide group and the aromatic rings. Common reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Properties
Molecular Formula |
C27H32N4O4S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-[[1-(2-aminopropanoyl)-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide |
InChI |
InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32) |
InChI Key |
FABRBEGQMXBELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)C(C)N |
Origin of Product |
United States |
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